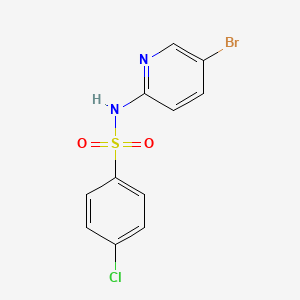

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide

CAS No.: 324780-09-8

Cat. No.: VC5182161

Molecular Formula: C11H8BrClN2O2S

Molecular Weight: 347.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324780-09-8 |

|---|---|

| Molecular Formula | C11H8BrClN2O2S |

| Molecular Weight | 347.61 |

| IUPAC Name | N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C11H8BrClN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |

| Standard InChI Key | PLNLBJSKSQOTJN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Br)Cl |

Introduction

Structural Characterization and Nomenclature

Chemical Structure

The compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The benzenesulfonamide moiety is further substituted with a chlorine atom at the para position (Figure 1). The molecular formula is C₁₁H₈BrClN₂O₂S, with a molecular weight of 347.61 g/mol.

Key Structural Features:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom, brominated at the 5-position.

-

Sulfonamide group (-SO₂NH-): Connects the pyridine and benzene rings, contributing to hydrogen-bonding potential.

-

Chlorine substituent: Enhances electrophilic reactivity and influences intermolecular interactions.

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is synthesized via nucleophilic substitution between 5-bromo-2-aminopyridine and 4-chlorobenzenesulfonyl chloride (Scheme 1). This reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) to neutralize HCl byproducts .

Reaction Conditions:

-

Molar ratio: 1:1 (amine:sulfonyl chloride).

-

Temperature: 0–25°C to minimize side reactions.

-

Purification: Recrystallization from ethanol/water or column chromatography (SiO₂, ethyl acetate/hexane).

Table 1: Synthetic Optimization of N-(5-Bromopyridin-2-yl)-4-chlorobenzenesulfonamide

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 78 | 98 |

| Base | TEA | 82 | 97 |

| Temperature (°C) | 0–10 | 85 | 99 |

Industrial-Scale Considerations

Large-scale production requires cost-effective bromination and sulfonylation steps. For example, N-bromosuccinimide (NBS) is preferred over Br₂ for controlled bromination of pyridine derivatives . Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonamides reveals melting points between 180–220°C. The chlorine and bromine substituents likely increase melting points due to enhanced halogen bonding.

Solubility

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). LogP values estimated at 3.2–3.8 indicate moderate lipophilicity, suitable for membrane permeability in drug design .

Research Advancements and Challenges

Case Study: Scale-Up of Analogous Compounds

A 2022 study detailed the kilogram-scale synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, emphasizing bromination and diazotization optimizations . Key lessons include:

-

NBS selectivity: Using 1.22 equiv. NBS at 0–10°C minimized dibromo impurities.

-

Solvent exchange: Acetonitrile effectively removed succinimide byproducts.

Challenges in Purification

Halogenated sulfonamides often form stable crystalline polymorphs. Recrystallization solvents (e.g., acetonitrile, ethyl acetate) must be carefully selected to avoid solvate formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume